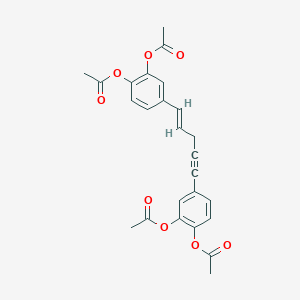
2-(3-Hydroxybutyl)-2-nitrocyclododecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxybutyl)-2-nitrocyclododecan-1-one is a complex organic compound with a unique structure that combines a hydroxybutyl group, a nitro group, and a cyclododecanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxybutyl)-2-nitrocyclododecan-1-one typically involves multi-step organic reactions. One common method includes the nitration of cyclododecanone followed by the introduction of the hydroxybutyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxybutyl)-2-nitrocyclododecan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the hydroxybutyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butyric acid derivatives, while reduction of the nitro group can produce amines.
Applications De Recherche Scientifique
2-(3-Hydroxybutyl)-2-nitrocyclododecan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxybutyl)-2-nitrocyclododecan-1-one involves its interaction with specific molecular targets. The hydroxybutyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, while the nitro group can undergo redox reactions that influence cellular processes. These interactions can modulate various biochemical pathways, making the compound useful in therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxybutyrate: A metabolite involved in energy metabolism.
Cyclododecanone: A precursor in the synthesis of various organic compounds.
Nitrocycloalkanes: Compounds with similar nitro group functionality.
Uniqueness
2-(3-Hydroxybutyl)-2-nitrocyclododecan-1-one is unique due to its combination of a hydroxybutyl group, a nitro group, and a cyclododecanone ring. This structure provides a distinct set of chemical and biological properties that are not found in simpler compounds.
Propriétés
Numéro CAS |
86911-20-8 |
|---|---|
Formule moléculaire |
C16H29NO4 |
Poids moléculaire |
299.41 g/mol |
Nom IUPAC |
2-(3-hydroxybutyl)-2-nitrocyclododecan-1-one |
InChI |
InChI=1S/C16H29NO4/c1-14(18)11-13-16(17(20)21)12-9-7-5-3-2-4-6-8-10-15(16)19/h14,18H,2-13H2,1H3 |
Clé InChI |
NQCAHLNNRFBFLS-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1(CCCCCCCCCCC1=O)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



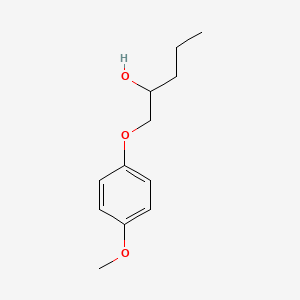


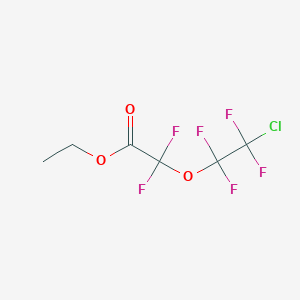
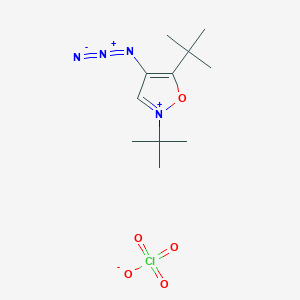
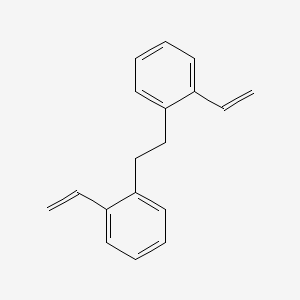
![(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14405997.png)
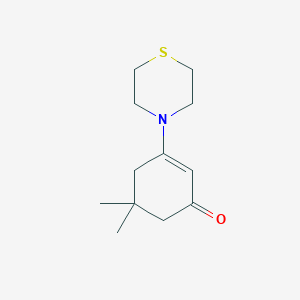

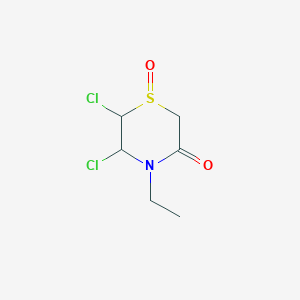

![Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate](/img/structure/B14406061.png)
